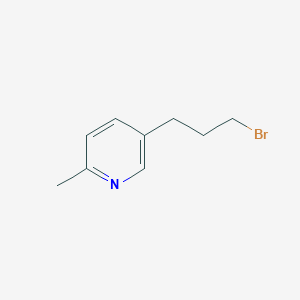
5-(3-Bromopropyl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopropyl)-2-methylpyridine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
The primary application of 5-(3-Bromopropyl)-2-methylpyridine lies in its role as an intermediate in the synthesis of pharmaceuticals. Research indicates that derivatives of pyridine, including this compound, are crucial for developing various therapeutic agents. For instance, studies have shown that compounds with similar structures exhibit significant anticancer and antimicrobial activities.
- Anticancer Activity : A study highlighted the synthesis of novel bromopyrimidine analogs, which demonstrated potent anticancer effects against several cancer cell lines. These findings suggest that modifications to the pyridine structure can lead to enhanced biological activity, potentially positioning this compound as a precursor for such compounds .
- Antimicrobial Properties : Similar derivatives have been evaluated for their antimicrobial efficacy. Research indicates that certain synthesized pyridine derivatives exhibit broad-spectrum activity against various microbial strains, showcasing the potential of this compound in developing new antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo cross-coupling reactions makes it valuable for creating complex organic molecules.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed Suzuki coupling reactions, allowing for the formation of diverse aryl-pyridine derivatives. These reactions are essential for synthesizing compounds with potential pharmaceutical applications .
- Synthesis of Novel Derivatives : Researchers have successfully employed this compound to synthesize various novel derivatives through different reaction pathways, including nucleophilic substitutions and cyclization reactions .
Material Science
Recent studies have explored the use of pyridine derivatives like this compound in material science, particularly in developing chiral dopants for liquid crystals.
- Liquid Crystal Applications : The compound's electronic properties make it suitable for applications in liquid crystal displays (LCDs). The study of its molecular interactions aids in understanding how these materials can be optimized for better performance .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was conducted on a series of synthesized bromopyrimidine derivatives, including those derived from this compound. The study utilized MTT assays to assess cytotoxicity against various cancer cell lines (e.g., HeLa, A549). Results indicated that specific derivatives exhibited higher potency compared to established drugs like Dasatinib, highlighting the potential for further development .
Case Study 2: Synthesis via Cross-Coupling
In a study focused on the palladium-catalyzed cross-coupling reactions involving this compound, researchers successfully synthesized novel pyridine-based derivatives with moderate to good yields. This approach demonstrated the compound's utility as a precursor for more complex structures relevant to medicinal chemistry .
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
5-(3-bromopropyl)-2-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-8-4-5-9(7-11-8)3-2-6-10/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
SNRVZGGRCXQRCR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















